2-(4-Isobutylphenyl)acrylonitrile
Description
2-(4-Isobutylphenyl)acrylonitrile is an acrylonitrile derivative featuring an isobutylphenyl substituent at the α-position of the nitrile group. Structurally, it shares similarities with ibuprofen (2-(4-isobutylphenyl)propionic acid), a widely used nonsteroidal anti-inflammatory drug (NSAID) . The compound is synthesized via reactions involving ibuprofen derivatives, such as the coupling of ibuprofen with isobutyl chloroformate (IBCF) and 4-methylmorpholine (NMM) in dichloromethane .
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C13H15N/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10H,3,8H2,1-2H3 |
InChI Key |
IRMKCHYIXYPNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings and Trends
- Anticancer Activity: Benzothiophene acrylonitriles (e.g., compounds 31–33) exhibit potent anticancer activity, with GI₅₀ values in the nanomolar range, attributed to their ability to bypass P-glycoprotein-mediated drug resistance .
- Antiviral Potential: Substituted acrylonitriles with pyridine and methoxybenzoyl groups (e.g., compounds 30, 34) inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) at micromolar concentrations, suggesting electrophilic nitrile groups enhance covalent binding to viral enzymes .
- Structural Flexibility : The presence of electron-withdrawing groups (e.g., nitro, methoxy) or aromatic systems (e.g., benzo[b]thiophene) modulates biological activity by altering electronic properties and binding affinity .
Pharmacological Limitations
While 2-(4-Isobutylphenyl)acrylonitrile lacks explicit activity data, its structural analogs highlight challenges:
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